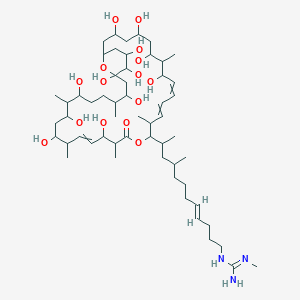

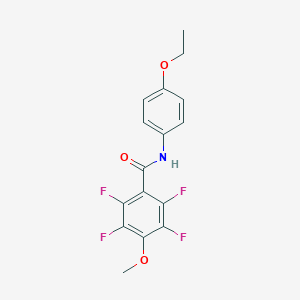

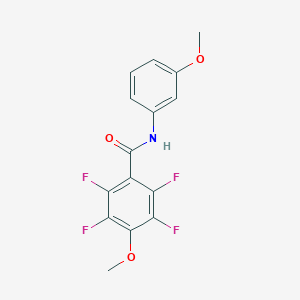

![molecular formula C19H20N2O3 B236622 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, also known as FLIVO, is a fluorescent probe used in scientific research to detect apoptosis, a process of programmed cell death. FLIVO is a small molecule that specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway.

Mecanismo De Acción

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway. Caspases cleave specific protein substrates that lead to the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide binds to the activated caspases and becomes fluorescent, allowing for visualization and quantification of apoptotic cells.

Biochemical and Physiological Effects:

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in various biological systems, including cancer cells, primary cells, and animal models, without any adverse effects. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide does not affect the activity of caspases or alter the apoptotic pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is also easy to use and can be applied to various biological systems. However, N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has some limitations, including its specificity for activated caspases, which may not be present in all apoptotic pathways. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide also requires the use of fluorescence microscopy, which may not be available in all laboratories.

Direcciones Futuras

For N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide research include the development of more specific and sensitive probes for detecting apoptosis. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to provide a more comprehensive understanding of apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used to study the role of apoptosis in aging and age-related diseases.

Métodos De Síntesis

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is synthesized by a multistep process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-phenol to form 2-(3-methoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is used as a tool to visualize and quantify apoptosis in various biological systems, including cells, tissues, and animals. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in cancer research to study the efficacy of chemotherapy drugs, radiation therapy, and immunotherapy. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has also been used in neuroscience research to study neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo.

Propiedades

Nombre del producto |

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |

|---|---|

Fórmula molecular |

C19H20N2O3 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |

InChI |

InChI=1S/C19H20N2O3/c1-12(2)9-18(22)20-14-7-8-17-16(11-14)21-19(24-17)13-5-4-6-15(10-13)23-3/h4-8,10-12H,9H2,1-3H3,(H,20,22) |

Clave InChI |

DBKLJOJRFOJYAN-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |

SMILES canónico |

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

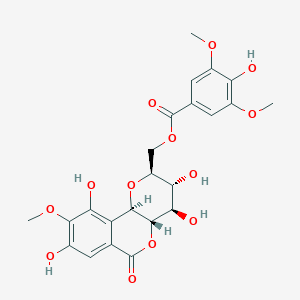

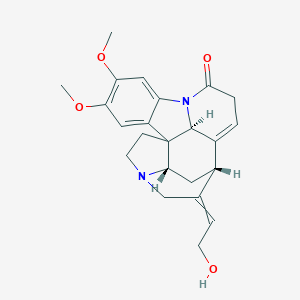

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

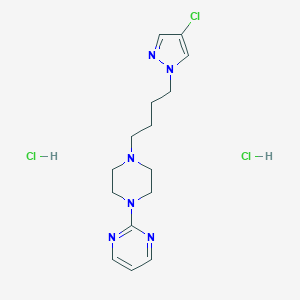

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)

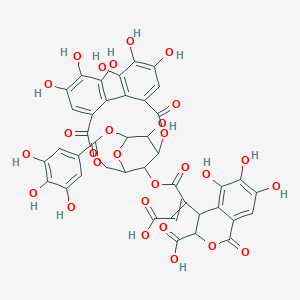

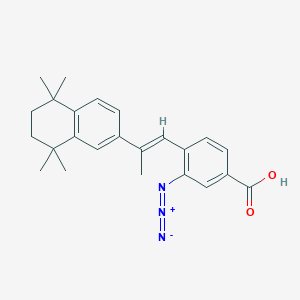

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

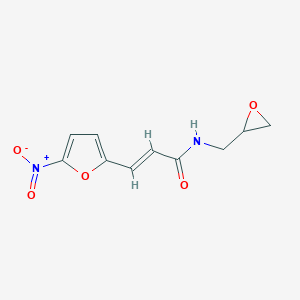

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)